REACTION_CXSMILES
|
CS([Cl:5])(=O)=O.[CH3:6][S:7]([C:10]1[CH:11]=[C:12]([CH2:16]O)[CH:13]=[CH:14][CH:15]=1)(=[O:9])=[O:8].C(N(CC)CC)C.O>ClCCl>[Cl:5][CH2:16][C:12]1[CH:13]=[CH:14][CH:15]=[C:10]([S:7]([CH3:6])(=[O:9])=[O:8])[CH:11]=1
|
Name
|
|
Quantity
|
0.267 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
584 mg
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C=1C=C(C=CC1)CO
|
Name
|
|
Quantity
|
0.66 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
This reaction mixture is stirred at room temperature for 1 h and at 50° C. for additional 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted twice with dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic layers are washed with water and brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |